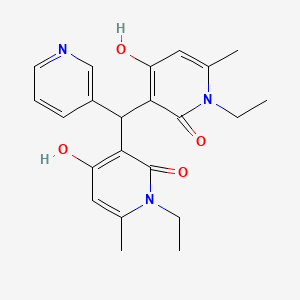

3,3'-(pyridin-3-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)

Description

“3,3’-(pyridin-3-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)” is a complex organic compound that features a pyridine ring structure. Compounds with pyridine rings are often significant in various chemical and biological processes due to their unique properties.

Properties

IUPAC Name |

1-ethyl-3-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-pyridin-3-ylmethyl]-4-hydroxy-6-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-5-24-13(3)10-16(26)19(21(24)28)18(15-8-7-9-23-12-15)20-17(27)11-14(4)25(6-2)22(20)29/h7-12,18,26-27H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLPYFTXOKSDQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CN=CC=C2)C3=C(C=C(N(C3=O)CC)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,3’-(pyridin-3-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)” typically involves multi-step organic reactions. Common synthetic routes may include:

Condensation Reactions: Combining pyridine derivatives under controlled conditions.

Catalysis: Using catalysts to facilitate the formation of the desired compound.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Industrial Production Methods

Industrial production may scale up these laboratory methods, often involving:

Batch Processing: Producing the compound in large batches.

Continuous Flow Chemistry: Using continuous reactors to produce the compound more efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, altering its chemical structure.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Such as palladium or platinum catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. They may include various derivatives of the original compound.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it a candidate for further research in drug development:

- Antioxidant Activity : Studies have indicated that the compound possesses significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases, making this compound potentially useful in formulations aimed at combating oxidative damage.

- Antimicrobial Effects : Research has demonstrated that derivatives of this compound exhibit antimicrobial activity against various pathogens. This suggests potential applications in developing new antimicrobial agents.

- Anticancer Potential : Preliminary studies indicate that the compound may inhibit the proliferation of cancer cells. Its mechanism of action could involve the modulation of signaling pathways associated with cell growth and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of 3,3'-(pyridin-3-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one):

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in vitro. |

| Study B | Antimicrobial Activity | Showed effectiveness against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations lower than standard antibiotics. |

| Study C | Anticancer Activity | In vitro studies indicated a dose-dependent inhibition of cancer cell growth, suggesting potential for development as an anticancer agent. |

Potential Therapeutic Uses

Given its diverse biological activities, 3,3'-(pyridin-3-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) may find applications in several therapeutic areas:

- Cancer Therapy : Its ability to inhibit cancer cell proliferation positions it as a potential lead compound for developing new anticancer drugs.

- Infection Control : With its antimicrobial properties, it could be developed into new treatments for bacterial infections, particularly those resistant to current antibiotics.

- Oxidative Stress Disorders : The antioxidant properties suggest its use in formulations aimed at treating conditions associated with oxidative stress, such as neurodegenerative diseases.

Mechanism of Action

The mechanism of action for “3,3’-(pyridin-3-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)” would involve its interaction with specific molecular targets. This could include:

Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

Receptor Binding: Interacting with cellular receptors to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

Pyridine Derivatives: Compounds with similar pyridine ring structures.

Hydroxy Pyridines: Compounds with hydroxyl groups attached to pyridine rings.

Uniqueness

“3,3’-(pyridin-3-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)” may exhibit unique properties due to its specific structure, such as enhanced stability or reactivity compared to other pyridine derivatives.

For precise and detailed information, consulting scientific literature and databases is recommended

Q & A

Q. What are the recommended methods for synthesizing 3,3'-(pyridin-3-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) with high efficiency and scalability?

A multi-component reaction involving aldehydes, amines, and pyranones, catalyzed by l-proline, has been successfully applied to structurally analogous bis(pyridinone) derivatives . For this compound, substitute the benzaldehyde component with pyridine-3-carboxaldehyde to introduce the pyridinylmethylene bridge. Optimize reaction conditions (solvent: ethanol; temperature: 60–80°C) to achieve yields >85%. This method avoids toxic reagents and simplifies purification due to minimal byproducts .

Q. How should researchers validate the structural identity of this compound?

Combine spectroscopic and crystallographic techniques:

- X-ray crystallography : Use SHELXL (SHELX suite) for refinement of high-resolution single-crystal data to confirm stereochemistry and bonding patterns .

- NMR : Analyze , , and 2D spectra (COSY, HSQC) to verify substituent positions (e.g., ethyl groups at N1, hydroxyl at C4) .

- Mass spectrometry : High-resolution ESI-MS can confirm molecular weight (expected [M+H] for CHNO: 420.1922).

Q. What analytical methods are suitable for assessing purity and stability in pharmaceutical research contexts?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) buffered with 0.1% TFA. Compare retention times against certified reference standards (e.g., EP impurity guidelines) .

- Thermogravimetric analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere (decomposition temperature >200°C indicates robustness for storage).

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results for this compound?

Discrepancies may arise from dynamic effects (e.g., tautomerism of the hydroxyl group) or crystal packing distortions. Strategies include:

Q. What experimental frameworks are recommended for studying the environmental fate of this compound?

Adopt the INCHEMBIOL project’s phased approach:

- Phase 1 : Determine physicochemical properties (logP, pKa) via shake-flask assays and potentiometry.

- Phase 2 : Assess biodegradability using OECD 301F (manometric respirometry) and photolysis under simulated sunlight (λ >290 nm) .

- Phase 3 : Model bioaccumulation potential via quantitative structure-activity relationships (QSARs) for pyridine derivatives.

Q. How can the catalytic role of l-proline in the synthesis of this compound be mechanistically elucidated?

Design isotopic labeling (e.g., -proline) and kinetic studies to test hypotheses:

- Enamine intermediate formation : Monitor via in situ IR spectroscopy (C=O stretch shifts).

- Stereochemical control : Compare enantiomeric excess (ee) using chiral HPLC when substituting l-proline with d-proline or achiral catalysts .

- Computational modeling : Perform transition-state analysis (e.g., Gaussian 16) to identify proline’s hydrogen-bonding interactions with reactants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.